molecular formula C14H18FNO2 B2383281 Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 2248286-95-3

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B2383281
CAS No.: 2248286-95-3
M. Wt: 251.301
InChI Key: CGHHGKZWVWOVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced tetrahydroisoquinoline derivatives.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-chloro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
  • Tert-butyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
  • Tert-butyl 7-iodo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Uniqueness

Tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Properties

IUPAC Name

tert-butyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)12-10-8-16-7-6-9(10)4-5-11(12)15/h4-5,16H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHHGKZWVWOVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC2=C1CNCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.